3-Formylisonicotinonitrile

Übersicht

Beschreibung

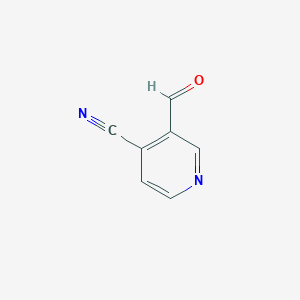

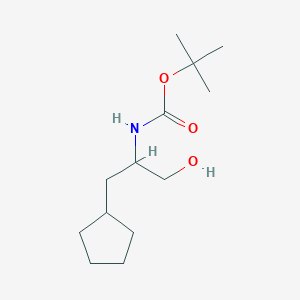

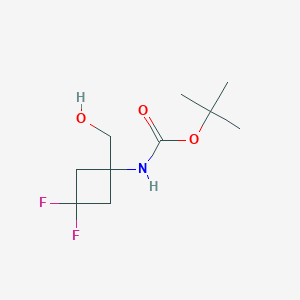

“3-Formylisonicotinonitrile” is a chemical compound with the molecular formula C7H4N2O . It is used for research and development purposes .

Molecular Structure Analysis

The molecular structure of “3-Formylisonicotinonitrile” consists of 7 carbon atoms, 4 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The molecular weight of this compound is 132.12 .

Wissenschaftliche Forschungsanwendungen

III-Nitride Photonics

Research in III-Nitride photonics, which shares some similarities with the properties of 3-Formylisonicotinonitrile, has demonstrated a multitude of applications in sectors such as energy, biosensors, laser devices, and communications. The use of nitride semiconductors in technologies related to energy, including solid-state lighting, solar cells, thermoelectric, and power electronics, has been significant. Additionally, new research areas in III-Nitride photonics have emerged, focusing on terahertz photonics, intersubband quantum wells, nanostructures, and other devices (Tansu et al., 2010).

Graphitic Carbon Nitride-Based Photocatalysts

Graphitic carbon nitride (g-C3N4) has emerged as a new research hotspot due to its intriguing electronic band structure, high physicochemical stability, and "earth-abundant" nature. It has garnered interdisciplinary attention as a metal-free and visible-light-responsive photocatalyst, particularly in the realms of solar energy conversion and environmental remediation. Recent advancements have been focused on the design and construction of pristine g-C3N4 and g-C3N4-based nanocomposites, emphasizing their potential in artificial photosynthesis, environmental decontamination, and bacteria disinfection. The progress in this field suggests a promising future for g-C3N4-based photocatalysts in the development of sustainable and environmentally friendly technologies (Ong et al., 2016).

New Chemistry with Old Functional Groups

The field of organic synthesis has seen innovative approaches involving isonitriles, compounds related to 3-Formylisonicotinonitrile. For instance, thermolysis of isonitriles with carboxylic acids has provided a new route for synthesizing various amide types, including N-formyl imides. This chemistry showcases the potential of isonitriles in creating novel and complex compounds, which could have various applications in chemical research and industries (Li & Danishefsky, 2008).

Radical Perfluoroalkylation

Research into the radical perfluoroalkylation of arylisonitriles, compounds structurally similar to 3-Formylisonicotinonitrile, has opened up new pathways in organic synthesis. This process involves the formation of 2-alkylated indole-3-imines, showcasing the potential of this method in the synthesis of complex molecules that might exhibit fluorescent properties and have applications in various chemical sectors (Leifert et al., 2016).

Safety And Hazards

Safety measures for handling “3-Formylisonicotinonitrile” include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Eigenschaften

IUPAC Name |

3-formylpyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O/c8-3-6-1-2-9-4-7(6)5-10/h1-2,4-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJMFLFIULOXWON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1C#N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20743169 | |

| Record name | 3-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Formylisonicotinonitrile | |

CAS RN |

1211582-43-2 | |

| Record name | 3-Formylpyridine-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20743169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-6-iodoimidazo[1,2-A]pyridine](/img/structure/B1445439.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazole-1-sulfonic acid dimethylamide](/img/structure/B1445440.png)

![6,7-dihydro-5H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B1445442.png)

![1H,2H,3H,4H-pyrazino[1,2-a]indole hydrochloride](/img/structure/B1445448.png)

![Methyl 5-hydroxypyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B1445452.png)